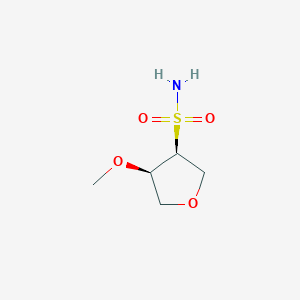
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, also known as MTSES, is a chemical compound commonly used in scientific research. It is a sulfhydryl-reactive compound that has been shown to modify cysteine residues in proteins, leading to changes in their function.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- Sulfonamides, including those with structures related to (3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide, have been explored for their antitumor properties. A study demonstrates that certain sulfonamides act as cell cycle inhibitors and have advanced to clinical trials for their antitumor efficacy (Owa et al., 2002).
Biological Evaluation and Nonlinear Optical Studies
- Sulfonamides have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in the development of non-linear optical materials (Shahid et al., 2018).
Antileishmanial Activity
- Research has been conducted on sulfonamide derivatives for their potential antileishmanial activity, with some showing promise as lead compounds for designing new candidates for leishmaniasis treatment (Andrighetti-Fröhner et al., 2009).
Carbonic Anhydrase Inhibition
- Sulfonamide compounds have been studied for their role as inhibitors of carbonic anhydrase, an enzyme with medicinal chemistry applications. These studies have identified compounds with significant inhibitory effects (Güzel et al., 2010).
Environmental Impact and Degradation
- The degradation pathways of sulfonamides in the environment have been studied, revealing unique microbial strategies to eliminate these antibiotics, which is significant considering their persistence and potential for propagating antibiotic resistance (Ricken et al., 2013).
Drug Metabolism
- Sulfonamides are also significant in the field of drug metabolism. For instance, studies have been done on the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial biocatalysis (Zmijewski et al., 2006).
Oxidation and Removal in Water
- Studies on the oxidation of sulfonamide antimicrobials by environmentally friendly oxidants like ferrate(VI) indicate their potential for removing these compounds from water, converting them into less toxic byproducts (Sharma et al., 2006).
Antibacterial Evaluation
- Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activities, showing significant effects against various bacterial strains (Aziz‐ur‐Rehman et al., 2013).
Detection in Food Products
- Methods have been developed for detecting sulfonamide residues in food products like chicken meat and eggs, which is crucial for food safety and regulatory compliance (Premarathne et al., 2017).
Functional Group in Drug Design
- The sulfonamide group is a crucial functional group in drug design, appearing in various forms in many marketed drugs (Kalgutkar et al., 2010).
Green Synthesis and Efficient Catalysis
- Research has focused on the green and efficient synthesis of sulfonamides, highlighting the importance of environmental sustainability in chemical synthesis (Shi et al., 2009).
Eigenschaften
IUPAC Name |
(3S,4R)-4-methoxyoxolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQAYGICSHMJG-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@@H]1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-Methoxytetrahydrofuran-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

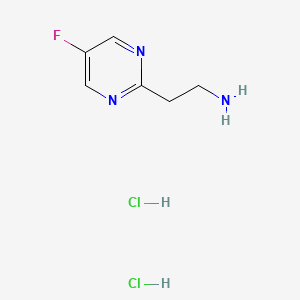
![Tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B2449079.png)
![3,5-dimethyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2449081.png)
![1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2449082.png)
![N'-[4-(4-bromophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2449083.png)
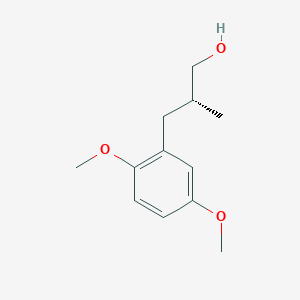
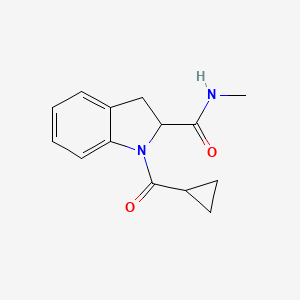
![Cyclopentyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2449087.png)
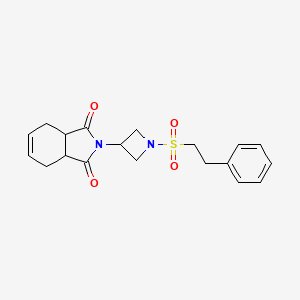
![3-(3-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2449089.png)
![4-[(3-Phenylpropoxy)methyl]piperidine hydrochloride](/img/structure/B2449090.png)
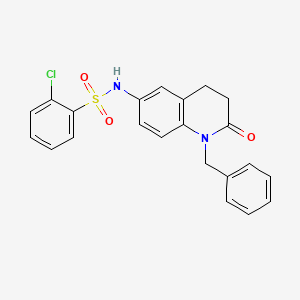
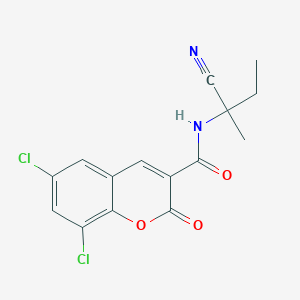
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2449100.png)